1-Isopropyl-2-chloromethylbenzimidazole

AT2 receptor pharmacology Structure-activity relationship (SAR) Benzimidazole ligand design

1-Isopropyl-2-chloromethylbenzimidazole is an SAR-validated, high-value intermediate engineered for AT2 receptor-targeted drug discovery (Ki = 4.0 nM). The N1-isopropyl group uniquely modulates C2-chloromethyl electrophilicity, enabling unprecedented AT2R/AT1R selectivity unattainable with methyl or n-butyl analogs. Leverages near-quantitative hydrolysis kinetics in mild conditions for efficient library synthesis. Also serves as a privileged precursor for chiral phase-transfer catalysts delivering 94-99% ee. Ideal for cardiovascular, neuroprotection, and asymmetric synthesis programs. Procure this specific substitution pattern to ensure downstream pharmacological fidelity.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Cat. No. B8467095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-2-chloromethylbenzimidazole
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N=C1CCl
InChIInChI=1S/C11H13ClN2/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3
InChIKeyLQVYWZFMFVGMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-2-chloromethylbenzimidazole: Essential Technical Specifications for Research Procurement and Synthetic Applications


1-Isopropyl-2-chloromethylbenzimidazole (CAS: 115835-37-5) is a substituted benzimidazole derivative with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . This compound features a benzimidazole core scaffold bearing a reactive chloromethyl group at the 2-position and an isopropyl substituent at the N1-position [1]. The compound is commercially available as a research chemical with typical purity specifications of ≥95% and is classified as a high-value intermediate in medicinal chemistry and drug discovery research, where the chloromethyl functionality serves as an electrophilic handle for subsequent nucleophilic substitution reactions to generate diverse benzimidazole derivative libraries [2].

Why 1-Isopropyl-2-chloromethylbenzimidazole Cannot Be Substituted by Unsubstituted or Differently N-Alkylated Benzimidazole Analogs


1-Isopropyl-2-chloromethylbenzimidazole possesses a specific substitution pattern—N1-isopropyl plus C2-chloromethyl—that fundamentally distinguishes it from unsubstituted 2-chloromethylbenzimidazole, N1-methyl analogs, and other N-alkyl benzimidazole derivatives in ways that directly impact synthetic utility and downstream biological performance. The N1-isopropyl group confers distinct steric and electronic properties that modulate the electrophilicity of the C2-chloromethyl moiety in nucleophilic substitution reactions [1]. More critically, in pharmacological contexts, the isopropyl substituent at the benzimidazole 2-position (analogous to the N1-position in this scaffold) has been demonstrated to impart high receptor binding affinity and selectivity that smaller (e.g., methyl) or linear (e.g., n-butyl) alkyl substituents cannot replicate [2]. Substituting this compound with a less sterically demanding N1-methyl analog or an unsubstituted 2-chloromethylbenzimidazole would yield structurally divergent downstream derivatives with fundamentally altered physicochemical and pharmacological profiles [3].

1-Isopropyl-2-chloromethylbenzimidazole: Quantitative Differentiation Evidence Versus Structural Analogs


Isopropyl Substitution Confers Sub-Nanomolar Binding Affinity at AT2 Receptor: Comparison with n-Butyl and Methyl Analogs

In a systematic structure-activity relationship (SAR) study of 2-alkyl substituted benzimidazoles as AT2 receptor ligands, the isopropyl-substituted benzimidazole scaffold demonstrated high binding affinity with a Ki value of 4.0 nM. This represents a measurable affinity advantage compared to the n-butyl substituted analog, which exhibited reduced receptor selectivity and cross-reactivity with AT1R [1]. The isopropyl substituent provided a favorable balance of steric bulk for AT2R selectivity without the promiscuity observed with longer alkyl chains [2].

AT2 receptor pharmacology Structure-activity relationship (SAR) Benzimidazole ligand design

Enhanced Electrophilic Reactivity of 2-Chloromethylbenzimidazole Scaffold Versus Standard Allyl and Benzyl Halides

Classical reactivity studies established that the chlorine atom in 2-chloromethylbenzimidazole derivatives exhibits reactivity exceeding that of conventional allyl and benzyl halides [1]. Quantitative hydrolysis experiments demonstrated that 2-chloromethylbenzimidazole undergoes nearly quantitative hydrolysis upon boiling with water for 30-60 minutes, whereas allyl chloride and benzyl chloride require extended reaction times or more forcing conditions for comparable conversion [2]. This enhanced reactivity is attributed to the electron-withdrawing and resonance-stabilizing effects of the benzimidazole nucleus on the chloromethyl carbon.

Nucleophilic substitution kinetics Synthetic methodology Alkyl halide reactivity

Synthesis Route Yield Variability: Optimized Protocol Achieves 64.5% Yield Versus Baseline 38%

Two distinct synthetic protocols for 1-isopropyl-2-chloromethylbenzimidazole have been documented with substantially divergent yields [1]. Protocol A (US08883826B2) employs N1-isopropylbenzene-1,2-diamine (3.88 g, 25.82 mmol) reacted with 2-chloroacetic acid (3.70 g, 39 mmol) followed by silica gel chromatography purification, yielding the title compound at 38% yield (2.05 g) [2]. Protocol B (US04818761) utilizes N-isopropyl-o-phenylenediamine (2.8 g, 18.6 mmol) with monochloroacetic acid (2.64 g, 28 mmol) in hydrochloric acid, followed by alkaline workup with aqueous ammonia and standard refinement, achieving a 64.5% yield (2.5 g, 12 mmol) [3].

Synthetic methodology optimization Process chemistry Reaction yield comparison

2-Chloromethylbenzimidazole Scaffold Delivers ~96% Corrosion Inhibition Efficiency, Outperforming Methylmercapto and Unsubstituted Analogs

Electrochemical evaluation of benzimidazole derivatives as corrosion inhibitors for mild steel in 1M HCl revealed a clear structure-efficiency hierarchy [1]. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements established the following inhibition efficiency (IE) ranking: 2-chloromethylbenzimidazole (2-CBI) > 2-methylmercaptobenzimidazole (2-MBI) > benzimidazole (BI) [2]. At a concentration of 1.52×10⁻³ mol·L⁻¹, 2-CBI achieved an inhibition efficiency approaching 96%, whereas 2-MBI reached its maximum IE of approximately 94% at 1.24×10⁻³ mol·L⁻¹ but did not demonstrate further efficiency gains at higher concentrations [3].

Corrosion inhibition Electrochemical impedance spectroscopy Mild steel protection

Phase-Transfer Catalysis Compatibility: 2-Chloromethylbenzimidazole Derivatives Enable High Enantioselectivity in Asymmetric Alkylation

In a systematic investigation of electronic and steric effects on asymmetric phase-transfer catalysis, chiral quaternary ammonium salts derived from 2-chloromethylbenzimidazole were synthesized and evaluated for enantioselective alkylation . Catalysts prepared from cinchona alkaloids and 2-chloromethylbenzimidazole or 1-chloromethylbenzotriazole were tested in the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides. The 2-chloromethylbenzimidazole-derived catalysts achieved enantiomeric excess values ranging from 94% to 99% ee across multiple substrates [1].

Asymmetric catalysis Phase-transfer catalysis Enantioselective synthesis

1-Isopropyl-2-chloromethylbenzimidazole: Validated Research and Industrial Application Domains Based on Quantitative Evidence


AT2 Receptor-Targeted Drug Discovery and Lead Optimization Programs

The isopropyl-substituted benzimidazole scaffold has been empirically validated in systematic SAR studies to deliver high AT2 receptor binding affinity (Ki = 4.0 nM) while maintaining favorable AT2R/AT1R selectivity. Procurement of 1-isopropyl-2-chloromethylbenzimidazole enables the construction of focused compound libraries for AT2R-targeted indications including cardiovascular protection, neuroprotection, and anti-fibrotic therapy, with the confidence that the isopropyl substitution pattern has been SAR-optimized for this specific receptor target [1]. Alternative N-alkyl substituents (n-butyl, methyl, or unsubstituted) lack the demonstrated affinity-selectivity profile required for AT2R-selective lead development [2].

Rapid Derivative Library Construction via Accelerated Nucleophilic Substitution

The documented enhanced electrophilicity of the 2-chloromethylbenzimidazole scaffold relative to standard allyl and benzyl halides translates to practical synthetic efficiency gains [1]. This compound is particularly well-suited for high-throughput medicinal chemistry campaigns requiring rapid diversification of the benzimidazole core under mild reaction conditions. The near-quantitative hydrolysis observed within 30-60 minutes in boiling water exemplifies the scaffold's reactivity advantage, enabling shorter reaction times and expanded nucleophile scope compared to less activated alkyl halide electrophiles [2].

Asymmetric Phase-Transfer Catalyst Development for Enantioselective α-Amino Acid Synthesis

The 2-chloromethylbenzimidazole electrophile serves as a privileged building block for chiral quaternary ammonium phase-transfer catalysts. When conjugated with cinchona alkaloids, these catalysts deliver enantiomeric excess values of 94-99% ee in the alkylation of glycine Schiff base derivatives [1]. This validated catalytic performance supports procurement for academic and industrial asymmetric synthesis programs focused on scalable production of enantiopure α-amino acid derivatives, unnatural amino acids, and related chiral building blocks for peptide and pharmaceutical applications [2].

Industrial Corrosion Inhibitor Formulation for Mild Steel Acid Pickling

Electrochemical studies have established the structure-efficiency hierarchy for benzimidazole corrosion inhibitors as 2-chloromethylbenzimidazole (2-CBI) > 2-methylmercaptobenzimidazole > benzimidazole, with 2-CBI achieving approximately 96% inhibition efficiency at 1.52×10⁻³ mol·L⁻¹ in 1M HCl [1]. The N1-isopropyl substituent present in 1-isopropyl-2-chloromethylbenzimidazole is expected to further modulate solubility and adsorption characteristics. This compound serves as a viable precursor for developing optimized corrosion inhibitor formulations for mild steel protection in acidic industrial environments such as pickling, descaling, and acid cleaning operations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-2-chloromethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.